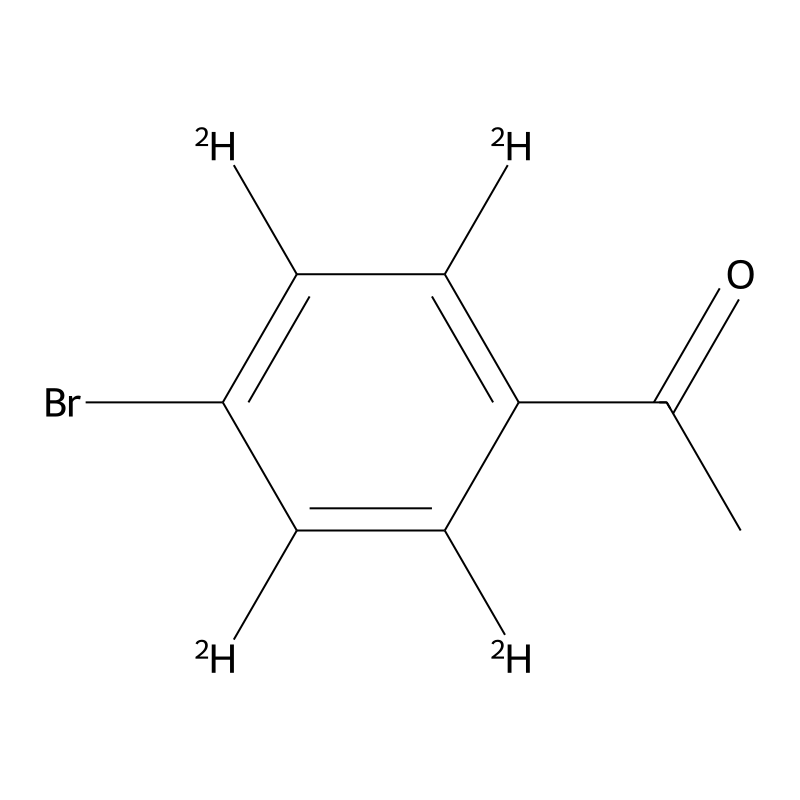

4'-Bromoacetophenone-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Deuterium, with its single neutron, has a different magnetic spin than hydrogen's single proton. This difference affects the NMR signal, allowing scientists to distinguish between deuterated and non-deuterated positions in a molecule.

By incorporating deuterium into specific locations of a molecule, scientists can:

- Simplify NMR spectra: Deuterium substitution can remove overlapping signals from protons in the molecule, making it easier to identify and analyze the remaining signals. Source: Applications of Deuterium-Labeled NMR Spectroscopy in Drug Discovery: )

- Target specific regions of interest: Selective deuteration can focus the NMR analysis on specific parts of the molecule, allowing for a more detailed investigation of those regions. Source: Isotope-Edited NMR Spectroscopy:

- Improve sensitivity: In some cases, deuteration can enhance the sensitivity of the NMR experiment, leading to better detection of weaker signals. Source: Deuterium in Drug Discovery: A Strategic Isotope:

These applications of 4'-Bromoacetophenone-d4 contribute to a broader range of scientific research areas that utilize NMR spectroscopy, such as:

- Drug discovery by studying the interaction of potential drugs with biological molecules.

- Material science to investigate the structure and properties of new materials.

- Organic chemistry to elucidate reaction mechanisms and identify reaction products.

4'-Bromoacetophenone-d4 is a deuterated derivative of 4'-bromoacetophenone, an organic compound characterized by the presence of a bromine atom at the para position of the acetophenone structure. Its molecular formula is C8H7BrO, and it has a molecular weight of 199.04 g/mol. The compound typically appears as white to light yellow crystalline flakes and is soluble in organic solvents such as methanol and chloroform, but insoluble in water . The deuteration (replacing hydrogen atoms with deuterium) enhances its utility in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy.

- Suzuki Coupling Reaction: This reaction involves coupling 4'-bromoacetophenone-d4 with boronic acids to form biaryl compounds. The use of palladium catalysts is common in these reactions, which are significant for synthesizing complex organic molecules .

- Heck Reaction: It can also be utilized in Heck reactions, where it reacts with alkenes to form substituted alkenes, further expanding its applicability in organic synthesis .

- Photocleavage Reactions: Analogous compounds have shown activity in photocleaving DNA, indicating potential applications in photochemistry and molecular biology .

The synthesis of 4'-bromoacetophenone-d4 involves several steps:

- Starting Materials: The synthesis begins with bromobenzene and acetic anhydride.

- Catalyst: Anhydrous aluminum trichloride serves as a catalyst.

- Reaction Conditions: Bromobenzene is reacted with acetic anhydride in the presence of aluminum trichloride under reflux conditions. Deuterated solvents can be employed to introduce deuterium into the final product.

- Isolation: After the reaction, the mixture is cooled, and the product is isolated through filtration and distillation under reduced pressure .

4'-Bromoacetophenone-d4 serves multiple purposes:

- Organic Synthesis Intermediate: It acts as a crucial building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Analytical Chemistry: Due to its deuterated nature, it is valuable for high-resolution nuclear magnetic resonance studies and other spectroscopic applications.

- Research Tool: It can be used in studies involving isotopic labeling to track molecular interactions and dynamics .

Interaction studies involving 4'-bromoacetophenone-d4 primarily focus on its reactivity in coupling reactions and its behavior in biological systems. Its isotopic labeling allows researchers to trace its pathways and interactions within complex mixtures, providing insights into reaction mechanisms and biological effects.

Several compounds share structural similarities with 4'-bromoacetophenone-d4. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromoacetophenone | C8H7BrO | Parent compound; widely used in organic synthesis |

| Acetophenone | C8H8O | Lacks bromine; commonly used as a solvent |

| 4-Chloroacetophenone | C8H7ClO | Chlorine instead of bromine; different reactivity |

| 2-Bromoacetophenone | C8H7BrO | Bromine at ortho position; distinct chemical behavior |

| 3-Bromoacetophenone | C8H7BrO | Bromine at meta position; differing steric effects |

The uniqueness of 4'-bromoacetophenone-d4 lies in its specific substitution pattern, which affects its reactivity and applications compared to these similar compounds. Its deuterated form provides additional advantages for analytical studies not available with non-deuterated analogs.